molecular formula C7HClF6N2O B13999223 2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl Chloride CAS No. 188781-16-0

2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl Chloride

Cat. No.: B13999223
CAS No.: 188781-16-0
M. Wt: 278.54 g/mol
InChI Key: RBAGVCLDZXWDJZ-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride is a chemical compound known for its unique structure and properties It contains two trifluoromethyl groups attached to a pyrimidine ring, along with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorine/fluorine exchange using trichloromethylpyridine . Another approach involves constructing the pyrimidine ring from a trifluoromethyl-containing building block . The direct introduction of trifluoromethyl groups using active species such as trifluoromethyl radicals is also a viable method .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride involves its reactivity with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins . The carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of their functions . The specific pathways and molecular targets depend on the context of its application.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF6N2O/c8-4(17)2-1-15-5(7(12,13)14)16-3(2)6(9,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAGVCLDZXWDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208099
Record name 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-16-0
Record name 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188781-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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